7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid
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Overview
Description
7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid is a synthetic organic compound that belongs to the quinolone class of chemicals This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring The compound also features a carboxylic acid group and an ethoxy group substituted with a 4-fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the quinoline intermediate is reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Fluorophenyl Substitution: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is reacted with the quinoline intermediate under suitable conditions.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the quinoline intermediate is treated with carbon dioxide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoline core to a dihydroquinoline or tetrahydroquinoline derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or electrophilic reagents like bromine (Br2) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline core, which is known for its biological activity.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to antimicrobial or anticancer effects. Additionally, the compound may inhibit enzymes involved in inflammation, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Quinolone Derivatives: Compounds like ciprofloxacin and levofloxacin, which are well-known antibiotics.
Fluorophenyl Compounds: Molecules such as 4-fluorophenylacetic acid, which share the fluorophenyl moiety.
Uniqueness
7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
78105-12-1 |
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Molecular Formula |
C18H14FNO4 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H14FNO4/c19-12-3-1-11(2-4-12)7-8-24-13-5-6-14-16(9-13)20-10-15(17(14)21)18(22)23/h1-6,9-10H,7-8H2,(H,20,21)(H,22,23) |
InChI Key |
SQNZVTAPUCSFRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O)F |
Origin of Product |
United States |
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